molecular formula C22H23ClN2O4 B12742953 8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate CAS No. 84142-03-0

8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate

Cat. No.: B12742953
CAS No.: 84142-03-0
M. Wt: 414.9 g/mol
InChI Key: SRKJAXMXKUIJTM-WLHGVMLRSA-N
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Description

8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate is a chemical compound with a complex structure that includes a dibenzazepine core. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate involves multiple steps. One common method includes the chlorination of dibenzazepine followed by the introduction of a methylaminoethyl group. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its neuroleptic properties and potential use in treating psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, altering their activity and leading to various pharmacological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-10-(2-(methylamino)ethyl)-5-methyl-5H-dibenz(b,f)azepine fumarate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its potential neuroleptic effects and applications in various fields make it a compound of significant interest.

Properties

CAS No.

84142-03-0

Molecular Formula

C22H23ClN2O4

Molecular Weight

414.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(3-chloro-11-methylbenzo[b][1]benzazepin-5-yl)-N-methylethanamine

InChI

InChI=1S/C18H19ClN2.C4H4O4/c1-20-10-9-13-11-14-5-3-4-6-17(14)21(2)18-8-7-15(19)12-16(13)18;5-3(6)1-2-4(7)8/h3-8,11-12,20H,9-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SRKJAXMXKUIJTM-WLHGVMLRSA-N

Isomeric SMILES

CNCCC1=CC2=CC=CC=C2N(C3=C1C=C(C=C3)Cl)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CNCCC1=CC2=CC=CC=C2N(C3=C1C=C(C=C3)Cl)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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